molecular formula C11H13BrSZn B14891305 2-CyclopentylthiophenylZinc bromide

2-CyclopentylthiophenylZinc bromide

Cat. No.: B14891305
M. Wt: 322.6 g/mol
InChI Key: FHNYDRKFWFPOLO-UHFFFAOYSA-M
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Description

2-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H13BrSZn. This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions. It is a reagent that combines the properties of both zinc and bromine, making it a versatile tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CyclopentylthiophenylZinc bromide typically involves the reaction of cyclopentylthiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Cyclopentylthiophene+ZnBr22-CyclopentylthiophenylZinc bromide\text{Cyclopentylthiophene} + \text{ZnBr}_2 \rightarrow \text{this compound} Cyclopentylthiophene+ZnBr2​→2-CyclopentylthiophenylZinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-CyclopentylthiophenylZinc bromide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organohalides in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Organoboron compounds, palladium catalysts, bases (e.g., potassium carbonate)

    Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-CyclopentylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-CyclopentylthiophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Cyclopentylzinc bromide
  • Thiophenylzinc bromide

Comparison: 2-CyclopentylthiophenylZinc bromide is unique due to the presence of both cyclopentyl and thiophenyl groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers additional steric and electronic effects that can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C11H13BrSZn

Molecular Weight

322.6 g/mol

IUPAC Name

bromozinc(1+);cyclopentylsulfanylbenzene

InChI

InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-3,6,11H,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

FHNYDRKFWFPOLO-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)SC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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